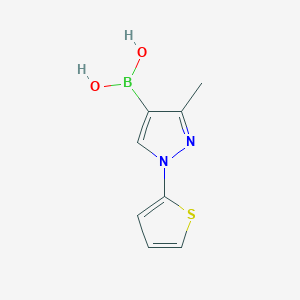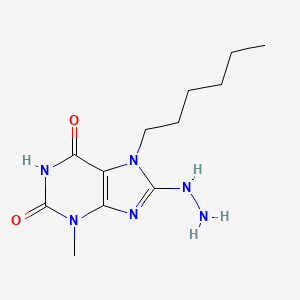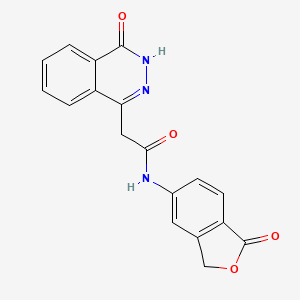![molecular formula C21H34O4 B14094426 (3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B14094426.png)
(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a metabolite of 21-deoxycortisol and plays a significant role in the diagnosis and monitoring of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency . This compound is crucial in the field of endocrinology and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Keto-pregnanetriol involves multiple steps, including the oxidation of pregnanetriol. One common method involves the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 11-Keto-pregnanetriol often involves large-scale synthesis using similar oxidation processes. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Keto-pregnanetriol undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms using agents like potassium permanganate (KMnO4).
Reduction: Reduction to pregnanetriol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation reactions where hydroxyl groups are substituted with halogens.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) in anhydrous conditions.
Major Products:
Oxidation: Formation of more oxidized steroids.
Reduction: Formation of pregnanetriol.
Substitution: Formation of halogenated steroids.
Wissenschaftliche Forschungsanwendungen
11-Keto-pregnanetriol has a wide range of applications in scientific research:
Wirkmechanismus
11-Keto-pregnanetriol exerts its effects by interacting with specific enzymes and receptors involved in steroid metabolism. It is a substrate for enzymes such as 21-hydroxylase and 11β-hydroxysteroid dehydrogenase, which play crucial roles in the biosynthesis of corticosteroids and androgens . The compound’s mechanism of action involves the regulation of steroid hormone levels and the modulation of metabolic pathways related to adrenal function .
Vergleich Mit ähnlichen Verbindungen
Pregnanetriolone: Another metabolite of 21-deoxycortisol with similar diagnostic applications.
11-Deoxycortisol: A precursor in the biosynthesis of cortisol, sharing similar metabolic pathways.
Pregnanetriol: A related compound used in the diagnosis of adrenal disorders.
Uniqueness: 11-Keto-pregnanetriol is unique due to its specific role in diagnosing and monitoring congenital adrenal hyperplasia (CAH). Its presence in urine and serum serves as a definitive marker for 21-hydroxylase deficiency, making it a valuable tool in clinical endocrinology .
Eigenschaften
Molekularformel |
C21H34O4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14-,15-,16+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
WKFXHNDWEHDGQD-FGOZUOQZSA-N |
Isomerische SMILES |
C[C@@H]([C@]1(CC[C@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
Kanonische SMILES |
CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14094370.png)
![1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14094386.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094395.png)
![1-(3-Bromophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094397.png)
![(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
![[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094407.png)
![methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14094408.png)

![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster](/img/structure/B14094412.png)



